Glutinone

Anti-inflammatory Platelet aggregation COX pathway

Researchers studying platelet biology often face a scarcity of selective tool compounds for the COX-1/TXA2 pathway. Glutinone solves this by being the only glutinane triterpenoid that significantly inhibits TXB2 release (IC50=24 µM) in human platelets-close analogs friedelin and glutinol are inactive. · Quantifiable SAR Benchmark: 12-fold greater potency in inhibiting PGE2 release vs. lucinone (IC50=3.61 µM vs. 42.69 µM), linked directly to its C-3 ketone/Δ5 structure. · Privileged Anti-Pseudomonal Scaffold: Active against P. aeruginosa at 50 µg/ml, while friedelin and glutinol show zero activity. · Supply Assurance: High-purity (≥98%) natural triterpenoid, shipped ambient with Certificate of Analysis for immediate research deployment.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
CAS No. 508-09-8
Cat. No. B024113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutinone
CAS508-09-8
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C
InChIInChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3/t21-,22+,23-,27-,28+,29-,30+/m1/s1
InChIKeyXUPCBKGIPJPDGW-VZTATICASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Glutinone: A Pentacyclic Triterpenoid Baseline


Glutinone (CAS 508-09-8), also known as Alnusenone or D:B-Friedoolean-5-en-3-one, is a pentacyclic triterpenoid ketone with the molecular formula C30H48O [1]. It is a natural product isolated from various plant sources, including *Jasonia glutinosa* and *Scoparia dulcis*, and is characterized by its distinct 3-oxo functional group on a friedelane-type skeleton [2]. This compound has a molecular weight of 424.70 g/mol, a melting point of 245-247°C, and a high predicted octanol-water partition coefficient (LogP) of 8.9 [1] [3].

Structure Friedelane-type pentacyclic triterpenoid with C-3 ketone and Δ5 double bond, distinct from glutinol/friedelin.
Source Natural product isolated from Jasonia glutinosa and Scoparia dulcis; reported in COX pathway and antimicrobial screening contexts.
Use context May support in vitro TXA2 pathway, PGE2 release, and Gram-negative antimicrobial research models. Class-specific response reported.

Why Glutinone Is Not Substitutable


Substituting Glutinone with other pentacyclic triterpenoids like friedelin or glutinol is scientifically unsound due to quantifiable differences in bioactivity driven by specific structural features. Glutinone possesses a C-3 ketone group and a Δ5 double bond within its glutinane/friedelane framework [1]. This specific configuration translates into a unique biological profile; for instance, while friedelin and glutinol are commonly co-isolated with Glutinone, they exhibit no measurable antimicrobial activity against key pathogens where Glutinone shows significant, quantifiable efficacy [2]. This evidence demonstrates that the in-class compounds are not functionally interchangeable, and procurement decisions must be based on the specific, evidence-backed performance of Glutinone.

Structural mismatch

Friedelin and glutinol lack the C-3 ketone and Δ5 configuration; bioactivity profiles may not transfer.

Antimicrobial response

Reported anti-P. aeruginosa activity for glutinone was not observed for co-isolated friedelin/glutinol; class-level substitution may not reproduce endpoint.

Pathway-specific response

TXB2 release inhibition unique to glutinone among tested sesquiterpenes; structural analogs may require independent validation.

Quantitative Evidence for Glutinone Selection


Thromboxane B2 Release Inhibition

In a direct head-to-head comparison of four sesquiterpenes from *Jasonia glutinosa*, Glutinone was the only compound to demonstrate a significant effect on inhibiting calcium ionophore-induced TXB2 release in human platelets. It exhibited an IC50 of 24 µM, whereas the related compounds lucinone, 5-epi-kutdtriol, and kutdtriol showed no significant activity in this assay [1] [2].

TXB2 Release Inhibition
Direct comparison
IC50 24 µM
vs lucinone, 5-epi-kutdtriol, kutdtriol (not significant)
Supports TXA2 pathway research fit; reported class-specific response.
Human platelets, calcium ionophore A23187 stimulation.
Anti-inflammatory Platelet aggregation COX pathway Thromboxane

PGE2 Release Inhibition

Glutinone inhibited PGE2 release from mouse peritoneal cells with an IC50 of 3.61 µM, demonstrating 12-fold greater potency than the closely related analog lucinone (IC50 = 42.69 µM) and 11-fold greater potency than kutdtriol (IC50 = 39 µM). However, it was approximately 15-fold less potent than the reference drug indomethacin (IC50 = 0.24 µM) in the same assay [1].

PGE2 Release Inhibition
Direct comparison
IC50 3.61 µM
vs lucinone (42.69 µM), kutdtriol (39 µM), indomethacin (0.24 µM)
Reported 12-fold lower IC50 than lucinone; may support COX pathway tool compound selection.
Mouse peritoneal cells, calcium ionophore A23187 stimulation.
Anti-inflammatory Cyclooxygenase (COX) Prostaglandin E2 Drug discovery

Activity Against MDR P. aeruginosa

Glutinone exhibited significant antimicrobial activity against a multidrug-resistant strain of *Pseudomonas aeruginosa* at a concentration of 50 µg/ml. In a direct comparison using the same methodology, the structurally related triterpenoids friedelin and glutinol, which were co-isolated from the same plant source, showed no detectable activity against *P. aeruginosa*, as well as *Staphylococcus aureus* and *Escherichia coli* [1].

Anti-P. aeruginosa Activity
Reported comparison
Activity at 50 µg/ml
Friedelin and glutinol inactive against same strain
Supports antimicrobial screening context; structural specificity observed.
Broth dilution, multidrug-resistant P. aeruginosa.
Antimicrobial Antibacterial Pseudomonas aeruginosa Drug resistance

Research Applications for Glutinone


COX-1-Mediated Thromboxane Synthesis

Procure Glutinone for in vitro studies focused on platelet biology and the COX-1 pathway. Its unique ability among its structural class to significantly inhibit TXB2 release (IC50 = 24 µM) in human platelets, as shown in head-to-head assays [1], makes it a specific tool compound for dissecting the mechanisms of thromboxane synthesis and platelet aggregation, distinct from other sesquiterpenes like lucinone which lack this activity [1].

SAR Studies of Pentacyclic Triterpenoids

Use Glutinone as a key comparator in SAR studies of the friedelane/glutinane triterpenoid class. Its quantifiable 12-fold greater potency in inhibiting PGE2 release compared to lucinone (IC50 of 3.61 µM vs. 42.69 µM) [1] provides a clear functional benchmark linked to its specific C-3 ketone and Δ5 alkene structure [2]. This allows for the systematic exploration of how subtle structural variations translate into significant changes in anti-inflammatory activity.

Anti-Pseudomonal Lead Discovery

Select Glutinone for antimicrobial screening programs targeting Gram-negative pathogens, specifically *Pseudomonas aeruginosa*. The direct evidence showing significant anti-pseudomonal activity for Glutinone at 50 µg/ml, while its close analogs friedelin and glutinol are completely inactive [3], establishes it as a privileged scaffold and a superior starting point for hit-to-lead optimization campaigns against multidrug-resistant infections.

Application
Selection Property
Validation Focus
COX-1-mediated thromboxane synthesis research
Unique TXB2 release inhibition among sesquiterpenes
COX-1 pathway endpoint and platelet assay context
Pentacyclic triterpenoid SAR studies
C-3 ketone / Δ5 structural benchmark with reported PGE2 inhibition
Structure-activity relationship and COX pathway endpoint comparison
Antimicrobial screening against MDR Gram-negative bacteria
Reported anti-pseudomonal activity not shared by friedelin/glutinol
MIC and strain-panel endpoints for P. aeruginosa

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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